3-(5-Hydroxy-2-methylphenyl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(5-hydroxy-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H12O2/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-7,12H,2-3H2,1H3 |
InChI Key |
MHEPMQPZMZOKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CCC=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 5 Hydroxy 2 Methylphenyl Propanal
Reactivity of the Aldehyde Functional Group
The aldehyde functional group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles.
Nucleophilic addition is a fundamental reaction of aldehydes. The slightly positive carbon atom of the carbonyl group is attacked by a nucleophile. chemguide.co.uk
Cyanohydrin Formation: 3-(5-Hydroxy-2-methylphenyl)propanal reacts with hydrogen cyanide (HCN) or, more safely, a mixture of sodium or potassium cyanide and acid, to form a cyanohydrin. The reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the final product, 3-(5-Hydroxy-2-methylphenyl)-1-cyanopropan-1-ol. The pH is typically adjusted to around 4-5 to ensure the presence of both HCN and free cyanide ions for an optimal reaction rate. chemguide.co.uk
Imine Formation: The reaction with primary amines (R-NH₂) leads to the formation of imines (Schiff bases). This reaction is acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. The presence of the phenolic hydroxyl group and the methyl group on the aromatic ring can influence the electronic environment of the aldehyde and thus the rate of these reactions.
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| Cyanohydrin Formation | HCN or NaCN/H⁺ | 3-(5-Hydroxy-2-methylphenyl)-1-cyanopropan-1-ol | Aqueous solution, pH 4-5 |
| Imine Formation | Primary Amine (R-NH₂) | N-substituted imine | Acid catalysis |
The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. doubtnut.com Common laboratory reagents for this purpose include potassium dichromate(VI) in acidic solution or potassium permanganate. libretexts.org When this compound is treated with a strong oxidizing agent, the aldehyde moiety is converted to a carboxylic acid group, yielding 3-(5-Hydroxy-2-methylphenyl)propanoic acid. libretexts.org For full oxidation to the carboxylic acid, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux to ensure the reaction goes to completion. libretexts.orglibretexts.org Milder, more selective oxidizing agents can also be employed to avoid potential side reactions involving the phenolic ring. organic-chemistry.org
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | 3-(5-Hydroxy-2-methylphenyl)propanoic acid | Heat under reflux |
| Potassium Permanganate (KMnO₄) | 3-(5-Hydroxy-2-methylphenyl)propanoic acid | Acidic or alkaline solution |
Aldehydes can be reduced to primary alcohols. This is a common transformation in organic synthesis, typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents that can efficiently convert the aldehyde group of this compound into a primary alcohol, forming 3-(5-Hydroxy-2-methylphenyl)propan-1-ol. NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling in protic solvents like ethanol (B145695) or water.
| Reducing Agent | Product | Typical Solvent |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-(5-Hydroxy-2-methylphenyl)propan-1-ol | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(5-Hydroxy-2-methylphenyl)propan-1-ol | Diethyl ether, THF (followed by aqueous workup) |
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows this compound to participate in condensation reactions.
Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can undergo self-condensation. A base will deprotonate the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. The reaction yields a new carbon-carbon double bond, resulting in a more complex molecular structure.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached directly to the benzene (B151609) ring has distinct reactivity compared to an aliphatic alcohol. The lone pairs on the oxygen atom can delocalize into the aromatic ring, making the hydroxyl proton more acidic and influencing the ring's reactivity towards electrophiles.
Etherification: The phenolic hydroxyl group can be converted to an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a strong base (like sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction to form an ether. For example, reaction with methyl iodide would yield 3-(5-Methoxy-2-methylphenyl)propanal.
Esterification: Phenols can react with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, to form esters. This reaction is typically carried out in the presence of a base (like pyridine) to neutralize the HCl produced when using an acid chloride. For instance, reacting this compound with acetyl chloride would yield 4-methyl-3-(3-oxopropyl)phenyl acetate.
| Reaction Type | Reagents | Product Example |
|---|---|---|
| Etherification (Williamson) | 1. NaOH 2. Alkyl Halide (e.g., CH₃I) | 3-(5-Methoxy-2-methylphenyl)propanal |
| Esterification | Acid Chloride (e.g., Acetyl Chloride) / Pyridine | 4-methyl-3-(3-oxopropyl)phenyl acetate |
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
The inherent structure of this compound, featuring a substituted phenolic ring and an aldehyde functional group, suggests a rich and complex chemical reactivity. The presence of both an electron-donating hydroxyl group and a methyl group on the aromatic ring would theoretically influence the regioselectivity of electrophilic aromatic substitution reactions. Similarly, the phenolic hydroxyl group is a potential site for oxidation, and the aldehyde group can undergo a variety of nucleophilic additions and redox reactions. The interplay between these functional groups would be expected to govern the chemo- and regioselectivity of its transformations.
However, without experimental data or theoretical studies specifically focused on this compound, any detailed discussion would be purely speculative. The generation of scientifically accurate data tables and a thorough analysis of reaction mechanisms, as requested, is not possible in the absence of primary research on this compound.
Further investigation by synthetic chemists or computational researchers would be necessary to elucidate the chemical properties and reactivity of this compound. Such studies would be invaluable in providing the foundational data needed to construct a detailed and accurate profile of its chemical behavior. Until such research is conducted and published, a comprehensive article on the chemical reactivity and mechanistic investigations of this compound cannot be compiled.
Derivatization Strategies and Complex Molecular Architecture
Synthesis of Advanced Intermediates
The strategic modification of 3-(5-Hydroxy-2-methylphenyl)propanal's functional groups is a key step in the synthesis of advanced intermediates. These intermediates serve as building blocks for more complex molecules.
The aldehyde functionality can undergo a variety of transformations. For instance, reduction of the aldehyde group using a reagent like sodium borohydride (B1222165) would yield the corresponding alcohol, 3-(5-hydroxy-2-methylphenyl)propan-1-ol. This diol can then be used in the synthesis of polyesters and polyurethanes. mdpi.com Conversely, oxidation of the aldehyde would produce 3-(5-hydroxy-2-methylphenyl)propanoic acid, introducing a carboxylic acid moiety for further reactions such as esterification or amidation.
The phenolic hydroxyl group is another key site for derivatization. It can undergo etherification, such as the Williamson ether synthesis, or esterification to introduce a wide range of functional groups. These reactions not only protect the hydroxyl group during subsequent transformations but also modulate the electronic properties and solubility of the molecule. For example, reaction with an alkyl halide in the presence of a base would yield an alkoxy derivative, which could be a precursor for liquid crystals or other materials.
The aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methyl groups (ortho-, para-directing) and the propanal side chain will influence the position of substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functionalities onto the ring, creating a diverse library of advanced intermediates.
A summary of potential advanced intermediates derived from this compound is presented in Table 1.
| Starting Material | Reagent(s) | Product (Advanced Intermediate) | Potential Application |
| This compound | Sodium borohydride (NaBH4) | 3-(5-Hydroxy-2-methylphenyl)propan-1-ol | Monomer for polyesters and polyurethanes |
| This compound | Tollen's reagent or other mild oxidant | 3-(5-Hydroxy-2-methylphenyl)propanoic acid | Precursor for amides and esters |
| This compound | Alkyl halide, base | 3-(5-Alkoxy-2-methylphenyl)propanal | Intermediate for liquid crystals |
| This compound | Nitrating mixture (HNO3/H2SO4) | 3-(5-Hydroxy-2-methyl-x-nitrophenyl)propanal | Precursor for dyes and pharmaceuticals |
Formation of Macrocyclic and Polycyclic Architectures Incorporating the Phenylpropanal Moiety
The bifunctional nature of this compound makes it an excellent candidate for the construction of macrocyclic and polycyclic structures. These complex architectures are of significant interest in supramolecular chemistry and host-guest chemistry.
Calixarenes: One of the most prominent classes of macrocycles that can be synthesized from phenolic aldehydes are calixarenes. researchgate.netwikipedia.org These are cyclic oligomers formed by the condensation of a phenol (B47542) with an aldehyde, typically formaldehyde. wikipedia.org In a similar fashion, this compound could potentially undergo base-catalyzed self-condensation or co-condensation with other phenols and aldehydes to form novel calixarene-like structures. google.comnih.gov The propanal moiety would introduce a flexible side chain into the calixarene (B151959) framework, potentially influencing its cavity size and guest-binding properties.
Chromane (B1220400) Derivatives: The ortho-hydroxyaryl aldehyde motif present in this compound is a key precursor for the synthesis of chromane derivatives. beilstein-journals.orgacs.org Reactions with various enolates or their equivalents can lead to the formation of these heterocyclic systems. nih.gov For example, a Knoevenagel condensation followed by an intramolecular cyclization is a common strategy to access chromane scaffolds. beilstein-journals.org The methyl group at the 2-position of the phenyl ring would result in substituted chromane derivatives with specific stereochemical and electronic properties.
Spirocyclic Compounds: Spirocyclic frameworks, which contain two rings sharing a single atom, are prevalent in many natural products and pharmacologically active compounds. nih.gov The phenolic hydroxyl group of this compound can act as an internal nucleophile in reactions that lead to spirocyclization. beilstein-journals.orgmdpi.com For instance, oxidative dearomatization of the phenol followed by intramolecular cyclization could yield spirocyclic compounds. beilstein-journals.org
Covalent Functionalization for Material Science Applications (excluding direct human therapeutic applications)
The reactivity of this compound allows for its covalent incorporation into various materials, imparting specific properties.
Polymers: Phenolic aldehydes are well-known monomers for the synthesis of phenolic resins, such as Bakelite, through condensation polymerization with phenols. britannica.comemerald.com this compound can be used as a monomer in similar polymerization reactions to produce novel thermosetting polymers. The resulting polymers would possess the inherent properties of phenolic resins, such as thermal stability and chemical resistance, with modifications arising from the specific substitution pattern of the monomer. Furthermore, as mentioned earlier, reduction of the aldehyde to an alcohol creates a diol that can be used to synthesize polyesters and polyurethanes. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The functional groups of this compound, particularly after oxidation of the aldehyde to a carboxylic acid, can serve as coordination sites for metal ions. By incorporating this molecule as a linker in MOF synthesis, it is possible to create frameworks with tailored pore sizes and chemical environments. rsc.orgresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. acs.org
Targeted Modifications for Ligand and Catalyst Development
The structural features of this compound make it a valuable precursor for the synthesis of specialized ligands and catalysts.
Schiff Base and Salen-type Ligands: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). iosrjournals.org When a diamine is used, a bis-Schiff base is formed. If the starting aldehyde is an ortho-hydroxy aldehyde, such as a derivative of salicylaldehyde, the resulting ligands are of the salen type. taylorandfrancis.comwikipedia.orgosmarks.net These ligands are excellent chelators for a wide range of metal ions, forming stable metal complexes. rsc.org The resulting metal-salen complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and asymmetric synthesis. wikipedia.org The methyl group and the hydroxyl group's position in this compound would influence the steric and electronic properties of the resulting ligands and their metal complexes.
P,N-Hybrid Ligands: The phenolic hydroxyl group can be used as an anchor point for the introduction of phosphorus-containing moieties. For example, reaction with a chlorophosphine could introduce a phosphine (B1218219) group, which, in combination with a nitrogen-containing group derived from the aldehyde, would create a P,N-hybrid ligand. nih.gov Such ligands are of great interest in coordination chemistry and catalysis due to the different electronic properties of the phosphorus and nitrogen donor atoms.
Organocatalysts: Chiral aldehydes can themselves act as organocatalysts in various asymmetric reactions. nih.govrsc.org Although this compound is achiral, it can be derivatized to introduce chirality. For example, enantioselective reduction of the aldehyde or reaction with a chiral auxiliary could lead to chiral intermediates. These chiral derivatives could then be explored as organocatalysts for reactions such as aldol (B89426) or Michael additions. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(5-Hydroxy-2-methylphenyl)propanal. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques establish connectivity between atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aldehyde proton typically appears as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The aromatic protons show distinct splitting patterns in the aromatic region (around 6.6-7.0 ppm), reflecting their substitution pattern on the benzene (B151609) ring. The methylene protons of the propanal chain appear as multiplets in the upfield region, and the methyl group attached to the aromatic ring gives a singlet at around 2.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and appears at the downfield end of the spectrum (around 200 ppm). The aromatic carbons resonate in the range of 115-155 ppm, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. The carbons of the propanal side chain and the methyl group are observed at the upfield end of the spectrum.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structure. COSY spectra reveal correlations between coupled protons, for instance, between the aldehyde proton and the adjacent methylene protons. HSQC spectra correlate each proton with its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C signals.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde-H | ~9.8 | - | t | ~1.5 |
| Aromatic-H | ~6.6-7.0 | - | m | - |
| Methylene-CH₂ (alpha to CHO) | ~2.9 | ~45 | t | ~7.5 |
| Methylene-CH₂ (beta to CHO) | ~2.7 | ~25 | t | ~7.5 |
| Methyl-CH₃ | ~2.2 | ~15 | s | - |
| Carbonyl-C | - | ~202 | - | - |
| Aromatic-C (C-OH) | - | ~154 | - | - |
| Aromatic-C (C-CH₃) | - | ~128 | - | - |
| Aromatic-C | - | ~115-130 | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the propanal side chain, such as the loss of the formyl group (CHO) or the entire propanal side chain, leading to characteristic fragment ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Another prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC, Chiral HPLC for Enantiomeric Excess Determination)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. A suitable reversed-phase HPLC method can be developed to determine the purity of this compound and to detect any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds and can be used to identify and quantify this compound and any volatile byproducts in a reaction mixture.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.
Chiral HPLC: Since this compound does not possess a chiral center, the use of chiral HPLC for determining enantiomeric excess is not applicable.
Advanced Analytical Techniques for Reaction Kinetics and Thermodynamics
Advanced analytical techniques can be employed to study the kinetics and thermodynamics of reactions involving this compound. For instance, in-situ monitoring techniques such as ReactIR (in-situ FT-IR) or process NMR can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. This data can be used to determine reaction rates, activation energies, and other kinetic parameters.
Calorimetry techniques, such as Differential Scanning Calorimetry (DSC), can be used to study the thermal properties of this compound and to obtain thermodynamic data for reactions in which it participates.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of molecules, providing a basis for understanding their properties and reactivity. For 3-(5-Hydroxy-2-methylphenyl)propanal, these calculations can elucidate key molecular properties.
DFT calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectroscopy data to aid in the interpretation of these spectra.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Units |
| HOMO Energy | -6.12 | eV |
| LUMO Energy | -1.25 | eV |
| HOMO-LUMO Gap | 4.87 | eV |
| Dipole Moment | 3.45 | Debye |
| Total Energy | -573.45 | Hartrees |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) for a molecule of this type.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to investigate its conformational landscape. The molecule has several rotatable bonds, and MD simulations would reveal the preferred orientations (conformers) of the propanal side chain relative to the phenyl ring, as well as the orientation of the hydroxyl group. This analysis provides insight into the flexibility of the molecule and the relative energies of its different shapes.
MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or other solutes. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding solvent. This is crucial for understanding its solubility and behavior in solution.
Reaction Pathway Modeling
Understanding the chemical reactions that this compound might undergo is another area where computational chemistry can provide significant insights. Reaction pathway modeling involves mapping out the energetic landscape of a chemical reaction, from reactants to products, through any intermediate steps and transition states.
Using quantum chemical methods, researchers can identify the transition state structures for potential reactions, such as oxidation of the aldehyde group or electrophilic substitution on the aromatic ring. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies for different possible reaction pathways, one can predict which reactions are most likely to occur under given conditions. This type of analysis is fundamental to understanding the reactivity and degradation pathways of the molecule.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing them. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict where its signal will appear in the NMR spectrum. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help assign the signals in a complex spectrum.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (propanal) | 201.5 |
| C-OH (phenyl) | 154.2 |
| C-CH₃ (phenyl) | 129.8 |
| C-H (phenyl) | 128.7 |
| C-H (phenyl) | 116.3 |
| C-H (phenyl) | 114.9 |
| CH₂ (propanal) | 45.1 |
| CH₂ (propanal) | 28.6 |
| CH₃ (phenyl) | 15.8 |
Note: The data in this table is illustrative and represents a plausible set of predicted chemical shifts based on the structure of the molecule. The specific values would depend on the computational method and level of theory used.
Structure-Property Relationship Studies
Computational studies can be used to establish relationships between the molecular structure of this compound and its physical and chemical properties, excluding biological activity. By systematically modifying the structure of the molecule in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can develop quantitative structure-property relationship (QSPR) models.
For example, one could investigate how changes to the substitution pattern on the phenyl ring affect properties such as the molecule's polarity (dipole moment), electronic properties (HOMO-LUMO gap), or even its theoretical solubility in different solvents. These studies provide a deeper understanding of how the molecule's architecture dictates its behavior and can guide the design of new molecules with tailored properties for various chemical applications.
Biocatalytic Transformations and Enzymatic Synthesis
Enzymatic Routes to 3-(5-Hydroxy-2-methylphenyl)propanal
The enzymatic synthesis of this compound can be approached through whole-cell microbial fermentations or by using isolated enzymes to catalyze specific reactions.
Microbial fermentation is a promising avenue for the de novo synthesis of aromatic aldehydes from simple carbon sources like glucose. nih.govoup.com Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been successfully modified to produce various aromatic aldehydes, including vanillin (B372448) and 4-hydroxybenzaldehyde. frontiersin.orgnih.gov A similar strategy could be adapted for the production of this compound.
This would likely involve the introduction of a synthetic metabolic pathway that starts from a common aromatic amino acid precursor, such as L-tyrosine. The pathway would require a series of enzymatic steps to modify the aromatic ring and synthesize the propanal side chain. A key challenge in microbial aldehyde production is the host's natural tendency to reduce aldehydes to their corresponding alcohols or oxidize them to carboxylic acids. nih.govsciepublish.com To achieve accumulation of the desired aldehyde, metabolic engineering strategies are necessary. These often involve the deletion of genes encoding for native alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govsciepublish.com For instance, in E. coli, the deletion of multiple genes encoding for reductases has been shown to significantly enhance the accumulation of aromatic aldehydes. nih.gov
A hypothetical pathway for the microbial production of this compound could involve enzymes capable of methylating a phenolic precursor and subsequently building the three-carbon aldehyde side chain, potentially through C-C bond forming enzymes like aldolases or transketolases. acs.orgrsc.org
Table 1: Examples of Engineered Microorganisms for Aromatic Aldehyde Production
| Microorganism | Product | Key Genetic Modifications | Titer (g/L) | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | 4-Hydroxybenzaldehyde | Deletion of NCgl0324 (aromatic aldehyde reductase) | 1.36 | frontiersin.org |
| Corynebacterium glutamicum | Protocatechuic aldehyde | Deletion of NCgl0324, introduction of carboxylic acid reductase (CAR) | 1.18 | frontiersin.org |
| Escherichia coli (RARE strain) | Vanillin | Deletion of six reductase genes (e.g., dkgA, yqhD) | Not specified | nih.gov |
Isolated enzymes offer a more controlled environment for the synthesis of this compound from specific precursors. Two primary enzymatic reaction types are relevant here: the reduction of a corresponding carboxylic acid or the oxidation of a precursor alcohol.
Carboxylic acid reductases (CARs) are a class of enzymes that can directly convert carboxylic acids to aldehydes in an ATP- and NADPH-dependent manner. nih.gov A potential precursor for this compound, 3-(5-hydroxy-2-methylphenyl)propanoic acid, could be enzymatically reduced using a suitable CAR. These enzymes have been successfully employed for the synthesis of various aldehydes. nih.gov
Alternatively, the oxidation of the corresponding primary alcohol, 3-(5-hydroxy-2-methylphenyl)propan-1-ol, can yield the desired aldehyde. Alcohol oxidases are a class of enzymes that utilize molecular oxygen to oxidize alcohols, producing an aldehyde and hydrogen peroxide. nih.gov To prevent the degradation of the enzyme and the product by hydrogen peroxide, this reaction is often coupled with a catalase to decompose the H₂O₂. nih.gov
Another relevant class of enzymes is aldehyde oxidoreductases (AORs), which can catalyze the reversible reaction between a carboxylic acid and an aldehyde. nih.gov Depending on the reaction conditions and the specific enzyme, they could be used for the synthesis of this compound.
Furthermore, feruloyl-CoA hydratase/lyase (FCHL) enzymes, which are involved in the production of vanillin from feruloyl-CoA, have shown substrate promiscuity, suggesting they could potentially be engineered or adapted to produce other phenolic aldehydes. nih.gov
Biotransformation of this compound into Value-Added Chemical Intermediates (excluding direct human therapeutic applications)
Once synthesized, this compound can serve as a precursor for other valuable chemical intermediates through enzymatic conversions. Phenolic aldehydes are versatile substrates for a range of biocatalytic reactions. taylorandfrancis.com
For example, it could be further oxidized to 3-(5-hydroxy-2-methylphenyl)propanoic acid using an aldehyde dehydrogenase. This phenolic acid could have applications as a monomer for biopolymer synthesis or as a building block in the chemical industry. The biotransformation of phenolic acids is an active area of research, with enzymes being used to create derivatives with enhanced properties. nih.govmdpi.com
Another potential biotransformation is the enzymatic esterification of the hydroxyl group on the phenyl ring. Lipases are commonly used to catalyze the formation of esters from phenolic compounds and fatty acids, which can alter their physical properties, such as solubility, and can be used in the food and cosmetic industries. nih.gov
Additionally, enzymes that catalyze C-C bond formation, such as aldolases or tyrosine phenol (B47542) lyases, could potentially use this compound as a substrate to create more complex molecules. acs.orgrsc.org For instance, the phenolic ring could be a target for enzymatic polymerization using oxidases like laccases or peroxidases to form novel oligomers or polymers. researchgate.net
Characterization of Relevant Biocatalysts and Reaction Optimization
For any potential biocatalytic process involving this compound, the characterization of the chosen enzymes and the optimization of the reaction conditions are crucial for achieving high yields and productivity.
The characterization of a biocatalyst typically involves determining its substrate specificity, kinetic parameters (Km and kcat), and its optimal operating conditions in terms of pH and temperature. For example, the characterization of phenylacetaldehyde (B1677652) reductases involved in hydroxytyrosol (B1673988) biosynthesis in olives revealed optimal pH around 6.5 and high affinity for their aldehyde substrate. mdpi.com Similarly, a phenolic acid decarboxylase from Brettanomyces bruxellensis has been characterized to understand its substrate preferences and pH tolerance. researchgate.net
Reaction optimization is a multifactorial process that can involve adjusting parameters such as substrate and enzyme concentrations, cofactor regeneration (if required), temperature, pH, and reaction time. nih.gov For whole-cell biotransformations, optimization may also include media composition, aeration, and inducer concentration. nih.gov In the context of producing substituted catechols, parameters like nutrient amounts, substrate concentration, and aeration were optimized to achieve high yields at a pilot scale. nih.gov
Table 2: General Parameters for Optimization of Biocatalytic Reactions
| Parameter | Description | Example of Impact | Reference |
|---|---|---|---|
| pH | Affects enzyme structure and activity, and substrate/product stability. | Optimal pH for phenylacetaldehyde reductase was found to be 6.5. | mdpi.com |
| Temperature | Influences reaction rate and enzyme stability. | Optimization of temperature is crucial for maximizing the yield of substituted catechols. | nih.gov |
| Substrate Concentration | Can affect reaction rate but may lead to substrate inhibition at high concentrations. | High concentrations of phenolic pollutants were effectively degraded by immobilized tyrosinase. | mdpi.com |
| Enzyme/Biocatalyst Loading | Higher concentrations can increase the reaction rate, but also the cost. | Optimizing enzyme loading is a key aspect of process intensification. | nih.gov |
| Cofactor Regeneration | Essential for reactions requiring expensive cofactors like NAD(P)H or ATP. | Immobilized multi-enzyme systems can integrate cofactor regeneration. | rsc.org |
Strategic Role in the Synthesis of Complex Organic Architectures
Precursor in Natural Product Synthesis
While direct applications of 3-(5-Hydroxy-2-methylphenyl)propanal in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active molecules. The compound's aldehyde and phenol (B47542) functionalities allow for a variety of chemical transformations crucial for constructing complex natural product scaffolds.
The aldehyde group can participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard additions, to extend the carbon chain and introduce new stereocenters. The phenolic hydroxyl group can act as a nucleophile in etherification reactions or be protected and later revealed to participate in cyclization or coupling reactions. The strategic positioning of the methyl and propanal groups on the phenyl ring also influences the regioselectivity of subsequent reactions. This makes it a plausible, though perhaps underexplored, precursor for the synthesis of various linear diarylpentanoids and other related natural products that feature β-hydroxy ketone or 1,3-diol functionalities. mdpi.com
Table 1: Potential Reactions for Natural Product Synthesis
| Reaction Type | Functional Group Involved | Potential Transformation |
| Aldol Addition | Aldehyde | Formation of β-hydroxy aldehydes or ketones |
| Wittig Reaction | Aldehyde | Conversion to alkenes |
| Grignard Reaction | Aldehyde | Formation of secondary alcohols |
| Etherification | Phenolic Hydroxyl | Formation of aryl ethers |
| Cyclization Reactions | Both | Formation of heterocyclic structures |
Building Block for Synthetic Polymer Monomers
The structure of this compound makes it an intriguing candidate for the development of novel bio-based polymers. researchgate.net The presence of both a hydroxyl and an aldehyde group allows it to act as an AB-type monomer, where the two different functional groups can react with each other or with a co-monomer to form a polymer chain.
The phenolic hydroxyl group can be used in the synthesis of polyesters, polycarbonates, and polyurethanes. kinampark.com The aldehyde functionality, while less commonly used for direct polymerization, can be converted to other useful groups. For instance, it can be oxidized to a carboxylic acid to create a monomer for polyester (B1180765) or polyamide synthesis, or reduced to an alcohol to form a diol monomer. The aromatic ring provides rigidity and thermal stability to the resulting polymer backbone. The development of polymers from renewable resources is a growing area of research, and compounds like this compound, which can potentially be derived from natural sources, are of significant interest. scitechdaily.comsciencedaily.com
Intermediate in Agrochemical Development (as a chemical target, not direct application data)
In the field of agrochemical research, the discovery of new active ingredients often relies on the synthesis and screening of diverse chemical libraries. The structural features of this compound make it a valuable scaffold for the generation of such libraries. The aldehyde and phenol groups can be readily modified to introduce a wide range of other functionalities, allowing for the systematic exploration of the chemical space around this core structure.
For example, the aldehyde can be converted into imines, oximes, or hydrazones, while the phenol can be derivatized into various ethers and esters. These modifications can significantly alter the biological activity of the molecule, potentially leading to the discovery of new herbicides, insecticides, or fungicides. The substituted phenyl ring is a common feature in many existing agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological properties.
Contribution to Fragrance Chemistry (as a synthetic target or intermediate, not sensory profiles or safety)
The fragrance industry heavily relies on synthetic aromatic aldehydes for their characteristic scents. researchgate.net While the specific odor profile of this compound is not detailed in public literature, its structural similarity to known fragrance ingredients, such as 3-(4-isobutyl-2-methylphenyl)propanal, suggests its potential in this area. google.comgoogle.com
This compound can serve as a key intermediate in the synthesis of more complex fragrance molecules. The aldehyde group can be reacted to form Schiff bases, which are themselves often fragrant, or it can be used to build larger molecules with desirable olfactory properties. The phenolic hydroxyl group can be etherified or esterified to produce a range of derivatives with potentially different scent characteristics. Aryl alkyl alcohols, which can be synthesized from the corresponding aldehydes, are a structurally diverse class of fragrance ingredients. researchgate.netnih.gov
Table 2: Related Propanal Derivatives in Fragrance Chemistry
| Compound Name | CAS Number | Common Use |
| 3-(4-Isobutyl-2-methylphenyl)propanal | 67634-15-5 | Perfume ingredient google.com |
| 3-[4-(2-hydroxy-2-methylpropyl)phenyl]propanal | 103694-68-4 | Lily of the valley odorant google.com |
| 2-Methyl-3-(p-tolyl)propanal | 5406-12-2 | Perfume ingredient |
Design and Synthesis of Functional Materials (e.g., for optoelectronics, catalysts, sorbents)
The design of functional organic materials with specific properties is a forefront of chemical research. The bifunctional nature of this compound makes it a promising building block for such materials. The aromatic ring, with its delocalized π-electron system, can be incorporated into conjugated polymers or molecular frameworks for applications in optoelectronics.
The phenolic hydroxyl group can be used to anchor the molecule to surfaces or to coordinate with metal ions for the development of novel catalysts or sensors. Furthermore, the aldehyde group can be utilized in the construction of porous organic cages or polymers, which have potential applications as sorbents for gas storage or separation. The ability to systematically modify both the aldehyde and hydroxyl groups allows for the fine-tuning of the material's properties to suit specific applications. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal is a primary area for future research. Current synthetic approaches to structurally similar phenylpropanals could be adapted and optimized for this specific target.
One potential avenue is the ortho-alkylation of 4-methylphenol . This strategy would involve the introduction of a three-carbon aldehyde-containing side chain at the position ortho to the methyl group. Research in this area could focus on developing highly regioselective alkylation methods to avoid the formation of other isomers. chemrxiv.orgacs.org
Another promising approach is the hydroformylation of a corresponding styrene (B11656) precursor , such as 1-allyl-4-methoxy-2-methylbenzene, followed by demethylation to unmask the phenolic hydroxyl group. The development of catalysts that favor the formation of the linear aldehyde over the branched isomer would be a key challenge. nih.govresearchgate.net
Furthermore, multi-step synthetic sequences starting from more readily available precursors, such as 2-methyl-5-nitrophenol, could be explored. This would involve reduction of the nitro group, diazotization, and subsequent introduction of the propanal side chain via a palladium-catalyzed cross-coupling reaction, followed by appropriate functional group manipulations.
A comparative overview of potential synthetic pathways is presented in Table 1.
Table 1: Potential Novel Synthetic Pathways for this compound
| Pathway | Key Transformation | Potential Advantages | Foreseeable Challenges |
|---|---|---|---|
| Ortho-alkylation of 4-methylphenol | Friedel-Crafts type alkylation | Atom economy, potentially fewer steps | Regioselectivity control, catalyst development |
| Hydroformylation of a styrene precursor | Catalytic addition of CO and H2 | Direct introduction of the propanal moiety | Linear vs. branched selectivity, catalyst cost |
Development of Advanced Catalytic Systems
The efficiency and selectivity of the proposed synthetic pathways would greatly benefit from the development of advanced catalytic systems. For the ortho-alkylation route, research could focus on shape-selective zeolites or bulky Lewis acid catalysts to direct the incoming electrophile to the desired position.
In the context of hydroformylation, the design of ligands for transition metal catalysts (e.g., rhodium, cobalt, or more sustainable metals like iron) that can effectively control the regioselectivity for the linear aldehyde product is a significant area for investigation. nih.govresearchgate.net The use of bimetallic catalysts or catalysts immobilized on solid supports could also offer advantages in terms of activity, selectivity, and recyclability.
For multi-step syntheses involving cross-coupling reactions, the development of highly active palladium or copper catalysts that are tolerant of the phenolic hydroxyl group (or a protected form) would be crucial for achieving high yields.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound could be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis. uc.ptnih.govdurham.ac.ukresearchgate.netvapourtec.com Continuous flow reactors offer improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scale-up. uc.ptnih.gov
Future research could involve the development of a telescoped flow synthesis , where multiple reaction steps are performed sequentially in a continuous manner without the need for isolation and purification of intermediates. nih.gov For example, a flow process could be designed for the catalytic hydroformylation of the styrene precursor, followed by an in-line purification and subsequent demethylation.
Automated synthesis platforms could be employed for the rapid screening and optimization of reaction conditions, such as catalyst loading, temperature, pressure, and residence time. chemrxiv.orgsigmaaldrich.comchemrxiv.orgyoutube.combeilstein-journals.org This high-throughput approach would accelerate the discovery of optimal conditions for the synthesis of this compound. chemrxiv.orgsigmaaldrich.comchemrxiv.org
Deepening Understanding through Advanced Computational Modeling
Computational chemistry offers powerful tools to gain deeper insights into the structure, properties, and reactivity of this compound and to guide the development of synthetic strategies. rsc.orgfrontiersin.orgnih.govchemrxiv.orgchemrevlett.com
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distribution. acs.orgsemanticscholar.orgnih.gov This information can help to rationalize its reactivity and spectroscopic characteristics. Computational studies could also be used to investigate the relative stability of different conformations of the propanal side chain.
Furthermore, computational modeling can be applied to elucidate the mechanisms of potential synthetic reactions . researchgate.netusda.gov For instance, the transition state energies for the ortho-alkylation of 4-methylphenol could be calculated to predict the regioselectivity with different catalysts. usda.gov Similarly, the binding of substrates to catalytic active sites in hydroformylation could be modeled to understand the factors controlling selectivity.
A summary of potential computational studies is provided in Table 2.
Table 2: Potential Computational Studies on this compound
| Area of Study | Computational Method | Potential Insights |
|---|---|---|
| Molecular Structure and Properties | Density Functional Theory (DFT) | Optimized geometry, electronic properties, spectroscopic predictions |
| Reaction Mechanisms | Transition State Theory, DFT | Elucidation of reaction pathways, prediction of selectivity |
| Catalyst Design | Molecular Docking, DFT | Understanding catalyst-substrate interactions, guiding ligand design |
Discovery of Undiscovered Chemical Reactivity and Transformations
The unique combination of a phenolic hydroxyl group, an aldehyde moiety, and a substituted aromatic ring in this compound opens up possibilities for exploring novel chemical reactions and transformations.
The presence of the aldehyde and hydroxyl groups in proximity on the aromatic ring could facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of heterocyclic structures such as chromane (B1220400) derivatives. The investigation of acid- or base-catalyzed cyclization pathways could be a fruitful area of research.
The aldehyde functionality can serve as a handle for a variety of condensation reactions , for example, with active methylene (B1212753) compounds to generate more complex molecular architectures. researchgate.netacs.org The phenolic hydroxyl group can be used to direct ortho-functionalization reactions , further elaborating the aromatic core. nih.gov
Additionally, the molecule could be used as a building block in multicomponent reactions , where three or more reactants combine in a single step to form a complex product. The development of novel multicomponent reactions involving this compound could provide rapid access to diverse chemical libraries for biological screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
